2-(2-Methylpropyl)-7-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound featuring a triazolopyrimidine core fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits various biological activities, including acting as inhibitors for specific enzymes.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a protein complex involved in cell cycle regulation. By inhibiting this complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the alteration of cell cycle progression and induction of apoptosis within cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific substitution pattern and the presence of both triazolo and pyridine rings, which confer distinct biological activities and synthetic versatility. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C14H15N5 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(2-methylpropyl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H15N5/c1-10(2)9-13-17-14-16-8-6-12(19(14)18-13)11-5-3-4-7-15-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
XULKUZRPJVKTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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